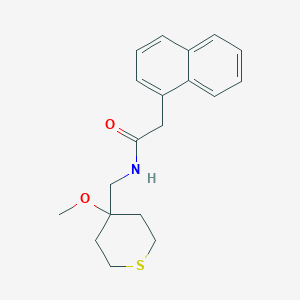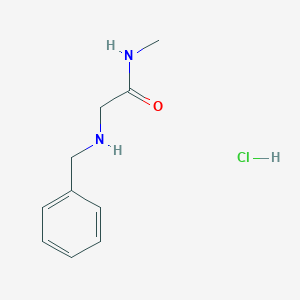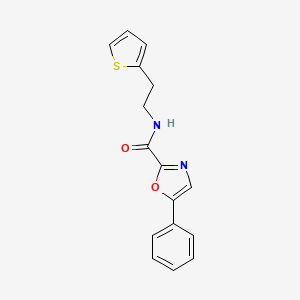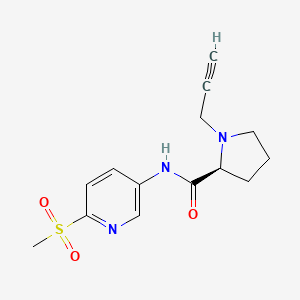![molecular formula C15H19N5OS B2665783 1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea CAS No. 2415463-86-2](/img/structure/B2665783.png)
1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of urea-based inhibitors that target protein kinases, which are key regulators of various cellular processes.
Aplicaciones Científicas De Investigación
1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit several protein kinases, including cyclin-dependent kinases, which are overexpressed in many types of cancer. Additionally, this compound has been shown to have anti-inflammatory properties by inhibiting the activity of several pro-inflammatory cytokines. In neurological disorders, this compound has been shown to have neuroprotective effects by inhibiting the activity of several enzymes that are involved in neurodegeneration.
Mecanismo De Acción
1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea works by inhibiting the activity of protein kinases, which are key regulators of various cellular processes. Specifically, this compound targets cyclin-dependent kinases, which are overexpressed in many types of cancer. By inhibiting these kinases, this compound prevents the proliferation of cancer cells and induces cell cycle arrest. Additionally, this compound inhibits the activity of several pro-inflammatory cytokines, which reduces inflammation. In neurological disorders, this compound has been shown to have neuroprotective effects by inhibiting the activity of several enzymes that are involved in neurodegeneration.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, depending on the disease being studied. In cancer, this compound induces cell cycle arrest and prevents the proliferation of cancer cells. In inflammation, this compound reduces the activity of several pro-inflammatory cytokines, which reduces inflammation. In neurological disorders, this compound has been shown to have neuroprotective effects by inhibiting the activity of several enzymes that are involved in neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea in lab experiments is its specificity for protein kinases, which makes it a valuable tool for studying cellular processes that are regulated by these kinases. Additionally, this compound has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is its solubility, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the study of 1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea. One direction is the development of more potent and selective inhibitors of protein kinases, which could have greater therapeutic potential. Additionally, this compound could be studied in combination with other compounds to enhance its therapeutic effects. Finally, the use of this compound in clinical trials could be explored to determine its efficacy and safety in humans.
Métodos De Síntesis
The synthesis of 1-Cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea involves the reaction of cyclopentyl isocyanate with 1-thieno[3,2-d]pyrimidin-4-amine in the presence of a suitable base. The resulting intermediate is then reacted with 3-azetidinone to yield the final product. This method has been optimized for high yield and purity and has been used in several research studies.
Propiedades
IUPAC Name |
1-cyclopentyl-3-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5OS/c21-15(18-10-3-1-2-4-10)19-11-7-20(8-11)14-13-12(5-6-22-13)16-9-17-14/h5-6,9-11H,1-4,7-8H2,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCADJCCENPIPGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-bromophenyl)-2-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B2665701.png)

![N-benzyl-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2665705.png)


![N-(3,5-dimethylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2665711.png)


![Methyl 6-acetyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2665715.png)
![N-(2-bromo-4-methylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2665716.png)
![5-Methyl-2-(3-phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2665718.png)

![6,7-dimethoxy-2-[(3-methoxybenzyl)sulfanyl]-3-(3-methoxypropyl)-4(3H)-quinazolinimine](/img/structure/B2665721.png)
![ethyl 4-({[(1-methyl-5-phenyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B2665723.png)
